molecular formula C9H10N2O B13027160 {2-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol

{2-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol

Cat. No.: B13027160
M. Wt: 162.19 g/mol
InChI Key: AKGLXTIPGWXEQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{2-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by a fused pyrrole and pyridine ring system with a methyl group at the 2-position and a methanol group at the 4-position. It has garnered significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with a substituted aldehyde under controlled conditions . The reaction is usually carried out at elevated temperatures, around 50°C, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

{2-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The pyridine ring can be reduced under specific conditions to form a dihydropyridine derivative.

    Substitution: The hydrogen atoms on the pyrrole ring can be substituted with various functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydropyridine derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{2-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol is unique due to its specific substitution pattern, which imparts distinct biological properties. Its ability to inhibit FGFRs with high potency makes it a promising candidate for further development in cancer therapeutics .

Properties

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

(2-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol

InChI

InChI=1S/C9H10N2O/c1-6-4-8-7(5-12)2-3-10-9(8)11-6/h2-4,12H,5H2,1H3,(H,10,11)

InChI Key

AKGLXTIPGWXEQE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CN=C2N1)CO

Origin of Product

United States

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